(3-methyl-1H-indol-5-yl)methanol
Description
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3-methyl-1H-indol-5-yl)methanol |
InChI |
InChI=1S/C10H11NO/c1-7-5-11-10-3-2-8(6-12)4-9(7)10/h2-5,11-12H,6H2,1H3 |
InChI Key |
ZVADQYDOUNSQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Reduction of 5-Formyl-3-Methylindole
This method involves the reduction of 5-formyl-3-methylindole using sodium borohydride (NaBH₄) in methanol.
- Reaction Conditions :
- Mechanism : The aldehyde group at the 5-position is selectively reduced to a primary alcohol without affecting the indole ring or methyl group.
- Purification : Column chromatography (hexane/ethyl acetate, 3:1) or crystallization from diethyl ether.
Nucleophilic Substitution via Microflow Reactor
Adapted from indol-3-ylmethyl electrophile generation, this method enables rapid, high-yield synthesis under mild conditions.
- Reaction Setup :
- Advantages : Suppresses dimerization/oligomerization side reactions common in batch processes.
Alkylation of 3-Methylindole
A two-step process starting with 3-methylindole:
- Formylation : Vilsmeier-Haack reaction introduces a formyl group at the 5-position.
- Reagents: POCl₃/DMF, 0°C → 80°C, 6 h
- Yield: 70–75%
- Reduction : As in Method 1.
Hydrolysis of 5-(Bromomethyl)-3-Methylindole
Aqueous basic conditions convert bromomethyl to hydroxymethyl groups:
- Conditions :
- Substrate: 5-(Bromomethyl)-3-methylindole (1.0 equiv)
- Base: NaOH (2.0 equiv), H₂O/THF (1:1), 50°C, 4 h
- Yield: 78–83%
- Limitation : Requires careful handling of brominated intermediates.
Industrial-Scale Continuous Flow Synthesis
Optimized for large-scale production, this method combines formylation and reduction in a continuous flow system:
- Steps :
- Continuous Vilsmeier-Haack formylation (residence time: 5 min, 80°C).
- In-line reduction with NaBH₄ (residence time: 2 min, 30°C).
- Throughput : 1 kg/h with >95% purity.
Comparative Analysis of Methods
Optimization Strategies
- Temperature Control : Lower temperatures (25–30°C) during reduction minimize side reactions.
- Catalysts : Piperidine (0.1 equiv) in formylation steps improves regioselectivity.
- Solvent Systems : Methanol or THF/water mixtures enhance reaction homogeneity.
Challenges and Solutions
- Dimerization : Addressed via microflow reactors or low-temperature batch processing.
- Purification : Gradient column chromatography (hexane → ethyl acetate) resolves polar byproducts.
Chemical Reactions Analysis
Types of Reactions: (3-methyl-1H-indol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products: The major products formed from these reactions include various substituted indoles, which can further undergo functionalization for specific applications .
Scientific Research Applications
(3-methyl-1H-indol-5-yl)methanol has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-methyl-1H-indol-5-yl)methanol involves its interaction with various molecular targets and pathways. It can bind to specific receptors, influencing cell signaling pathways and modulating biological activities. For instance, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of (3-methyl-1H-indol-5-yl)methanol include:
Structural Insights :
- Hybrid Systems : Compounds like 3d () and benzimidazole-indole hybrids () demonstrate that fused heterocyclic systems improve bioactivity but require more complex synthesis .
Physicochemical Properties
- Solubility: Indole methanol derivatives generally exhibit moderate solubility in polar solvents (e.g., methanol, DCM) due to the hydroxyl group. However, bulky substituents (e.g., benzyl or halogen groups in ’s compound 23) reduce solubility .
- Melting Points: Derivatives with rigid structures (e.g., compound 3d in ) show high melting points (>300°C), whereas simpler indole methanols (e.g., unsubstituted) typically melt at lower temperatures .
- Stability : The hydroxymethyl group may undergo oxidation to form aldehydes under acidic conditions, a common concern in storage and synthesis .
Biological Activity
(3-methyl-1H-indol-5-yl)methanol is a compound belonging to the indole family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and research findings.
Indole derivatives, including this compound, exhibit their biological effects primarily through interactions with various biological targets:
- Target Receptors : These compounds have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways.
- Modulation of Enzyme Activity : Indole derivatives can modulate the activity of enzymes involved in critical biological processes, leading to their observed pharmacological effects.
Biological Activities
The biological activities of this compound include:
- Antiviral Activity : Exhibits potential against various viral infections.
- Anticancer Properties : Demonstrated antiproliferative effects in several cancer cell lines.
- Antimicrobial Effects : Shows activity against a range of bacterial strains, including drug-resistant variants.
- Anti-inflammatory and Antioxidant Activities : Contributes to reducing inflammation and oxidative stress in biological systems .
Anticancer Activity
Recent studies indicate that this compound and its derivatives possess significant anticancer properties. For instance, compounds derived from indole structures have been evaluated for their ability to inhibit cancer cell proliferation:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | Hep3B | 0.36 |
| B | MDA-MB-231 | 0.50 |
| C | PC-3 | 0.45 |
| D | A549 | 0.40 |
These findings suggest that the indole structure contributes to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 8 µg/mL |
| Klebsiella pneumoniae | 2 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |
The compound demonstrated higher antibacterial activity compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Case Study on Anticancer Efficacy : A study involving the treatment of lung cancer cells with indole derivatives showed significant reductions in cell viability and increased apoptosis markers.
- Case Study on Antimicrobial Resistance : Research indicated that this compound exhibited superior activity against MRSA compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
